molecular formula C8H6Cl2O B1314332 4-Chloro-2-methylbenzoyl chloride CAS No. 21900-44-7

4-Chloro-2-methylbenzoyl chloride

Cat. No. B1314332
CAS RN: 21900-44-7
M. Wt: 189.04 g/mol
InChI Key: ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.03900 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 4-Chloro-2-methylbenzoyl chloride involves the use of thionyl chloride or oxalyl dichloride . The reaction conditions include heating, cooling with ice, and stirring at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzoyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

  • 4-Chloro-2-methylbenzoyl chloride is used in synthesizing complex chemical compounds. For instance, it is involved in the synthesis of palladium(II) complexes with novel chelating iminocarbene ligands. These compounds exhibit interesting structural and dynamic properties (Frøseth et al., 2003).

Environmental Microbiology

  • In environmental microbiology, derivatives of chloro-methylbenzoate, which include compounds similar to 4-Chloro-2-methylbenzoyl chloride, are metabolized by specific bacterial strains. Pseudomonas cepacia MB2, for example, can grow on 3-chloro-2-methylbenzoate, indicating potential applications in bioremediation (Higson & Focht, 1992).

Crystal Structure Analysis

  • The compound has been utilized in the study of crystal structures. For instance, in the synthesis and characterization of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, the crystal structure was determined using X-ray diffraction, demonstrating the compound's role in advanced crystallography studies (Saeed, Mumtaz, & Flörke, 2010).

Analytical Chemistry

  • In analytical chemistry, 4-Chloro-2-methylbenzoyl chloride has been employed in the development of chromatographic methods. For instance, a chromatographic-densitometric method was developed for the determination of clopamide and its impurities, including 4-chlorobenzoic and 4-chloro-3-sulfamoylbenzoic acids in tablets, demonstrating its utility in pharmaceutical analysis (Hubicka, Krzek, & Stankiewicz, 2009).

Organic Synthesis

  • The compound is utilized in organic synthesis processes. For example, studies on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride highlight the use of chloro-methylbenzoic acid derivatives in creating specific organic compounds. This illustrates the compound's role in the synthesis of complex organic molecules with potential applications in various industries (Su Wei-ke, 2008).

Environmental Chemistry

  • In environmental chemistry, 4-Chloro-2-methylbenzoyl chloride related compounds are studied for their degradation in wastewater treatments. For instance, the degradation of 4-Chlorophenol in wastewater by organic oxidants has been explored, providing insights into the compound's potential for environmental cleanup and pollution control (Sharma, Mukhopadhyay, & Murthy, 2010).

Educational Applications

  • The compound is also used in educational settings, such as in laboratory experiments for students. A study on the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one showcases its use in teaching selective C-acylation of pyrazolones, demonstrating its application in academic research and education (Kurteva & Petrova, 2015).

properties

IUPAC Name

4-chloro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511350
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzoyl chloride

CAS RN

21900-44-7
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-2-methylbenzoic acid (1.365 g, 8 mmol, commercially available from e.g. Maybridge, Fluorochem or Sigma-Aldrich) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.770 mL, 8.80 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.464 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
Y Wu, J Xi, Y Li, Z Li, Y Zhang, JF Wang… - Journal of Medicinal …, 2023 - ACS Publications
… Synthesized following general procedure 1 (from 1a to 1) using 4-chloro-2-methylbenzoyl chloride instead of 2-methylbenzoyl chloride (step e) …
Number of citations: 3 pubs.acs.org
GM Coppola, PJ Kukkola, JL Stanton… - Journal of Medicinal …, 2005 - ACS Publications
… Prepared in 64% yield from 23 and 4-chloro-2-methylbenzoyl chloride according to Method A (step c), mp = 204−207 C; IR (KBr), ν (cm -1 ): 3433, 3308, 1675, 1596; 1 H NMR (CDCl 3 ): …
Number of citations: 63 pubs.acs.org
LL Wood - 1959 - search.proquest.com
Effect of Hydrogen Chloride on the Re¬ arrangements of 4-Methyl-4-trichloro-methyl-2, 5-cyclohexadienone and 3, 4-Dimethyl-4-trichloromethyl-2, 5-cyclo¬ hexadienone in …
Number of citations: 2 search.proquest.com
松井栄樹, 山腰未来… - … 会技術・教育研究論文誌 …, 2019 - bigjohn.ce.fukui-nct.ac.jp
… 続いて,同様に系中で発生させた Leucomethylene Blue と 4-Chloro-2-methylbenzoyl Chloride の反応により反応性 生成物 2 を合成し,さらに,この反応性生成物 2 を用いて 高分子変換することを…
Number of citations: 2 bigjohn.ce.fukui-nct.ac.jp

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